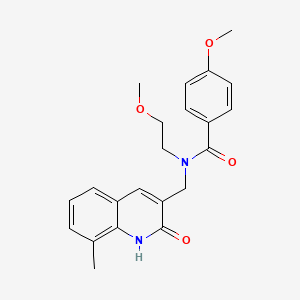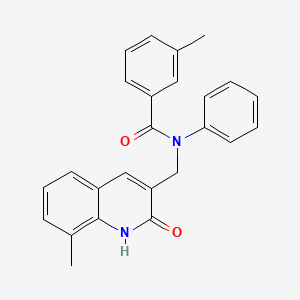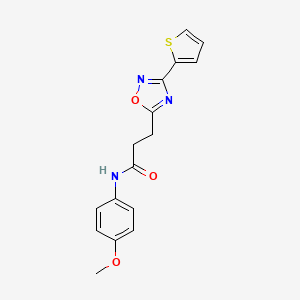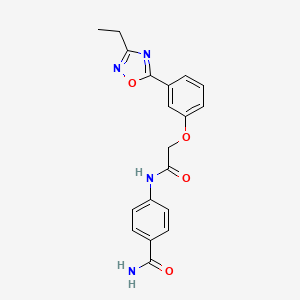
4-(2-(3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamido)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-(3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamido)benzamide, also known as EADO-B, is a synthetic compound that has gained significant attention in scientific research due to its potential as a therapeutic agent.
Mecanismo De Acción
The mechanism of action of 4-(2-(3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamido)benzamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 4-(2-(3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamido)benzamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of histone deacetylases (HDACs), which play a role in gene expression and cellular differentiation.
Biochemical and Physiological Effects:
4-(2-(3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamido)benzamide has been shown to have a range of biochemical and physiological effects. It has been shown to reduce inflammation, inhibit tumor growth, and improve cognitive function. 4-(2-(3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamido)benzamide has also been shown to have antimicrobial activity against various bacterial and fungal strains.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(2-(3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamido)benzamide has several advantages for lab experiments, including its synthetic accessibility, stability, and low toxicity. However, its limited solubility in water can make it difficult to work with in certain experimental conditions.
Direcciones Futuras
There are several potential future directions for research on 4-(2-(3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamido)benzamide. One area of interest is its potential as a treatment for neurodegenerative disorders. Further studies are needed to elucidate the mechanism of action of 4-(2-(3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamido)benzamide and to evaluate its efficacy and safety in clinical trials. Additionally, the development of more efficient synthesis methods and analogs of 4-(2-(3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamido)benzamide could lead to the discovery of new therapeutic agents.
In conclusion, 4-(2-(3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamido)benzamide is a synthetic compound that has shown potential as a therapeutic agent in scientific research. Its anti-inflammatory, anti-tumor, and anti-microbial properties, along with its potential as a treatment for neurodegenerative disorders, make it a promising candidate for further investigation. However, more research is needed to fully understand its mechanism of action and evaluate its efficacy and safety in clinical trials.
Métodos De Síntesis
The synthesis of 4-(2-(3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamido)benzamide involves the reaction of 4-aminobenzamide with 2-(3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenoxy)acetyl chloride in the presence of a base. The resulting product is then purified through column chromatography to obtain pure 4-(2-(3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamido)benzamide.
Aplicaciones Científicas De Investigación
4-(2-(3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamido)benzamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-microbial properties. 4-(2-(3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamido)benzamide has also been investigated for its potential as a treatment for Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Propiedades
IUPAC Name |
4-[[2-[3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenoxy]acetyl]amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O4/c1-2-16-22-19(27-23-16)13-4-3-5-15(10-13)26-11-17(24)21-14-8-6-12(7-9-14)18(20)25/h3-10H,2,11H2,1H3,(H2,20,25)(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKFHJLBBBOTJAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=N1)C2=CC(=CC=C2)OCC(=O)NC3=CC=C(C=C3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

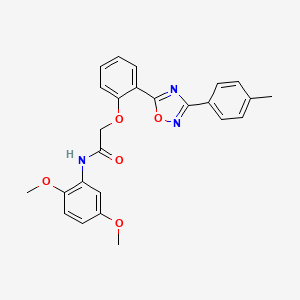
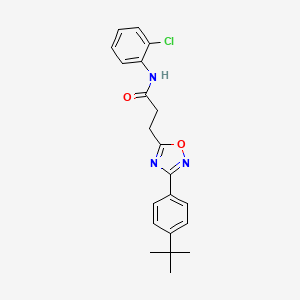
![1-(2,5-dichlorobenzenesulfonyl)-N-[4-(propan-2-yl)phenyl]piperidine-3-carboxamide](/img/structure/B7689710.png)
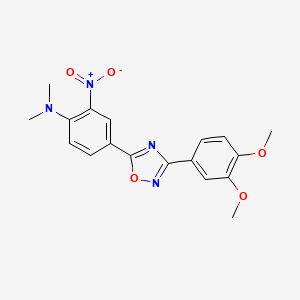
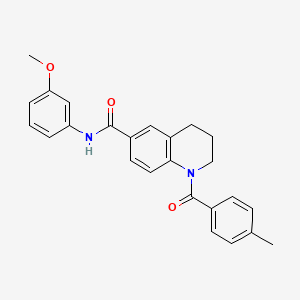
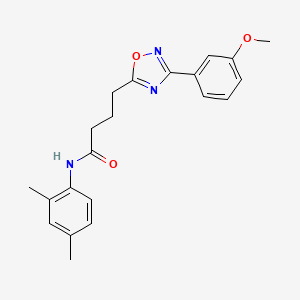
![2-{2-chloro-4-[(4-methoxyphenyl)sulfamoyl]phenoxy}-N-cyclopropylacetamide](/img/structure/B7689739.png)

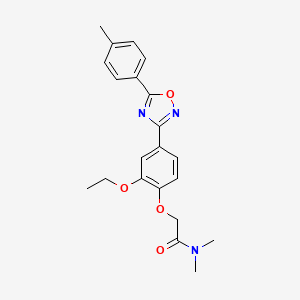
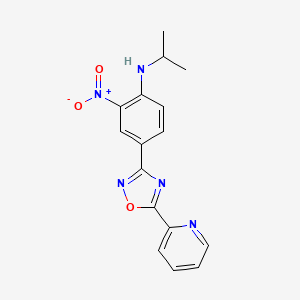
![N-(1-isobutyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4,5-trimethoxybenzamide](/img/structure/B7689756.png)
